5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]
Description
Properties
Molecular Formula |
C29H17Br |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
5-bromospiro[benzo[c]fluorene-7,9'-fluorene] |
InChI |
InChI=1S/C29H17Br/c30-27-17-26-28(21-12-2-1-11-20(21)27)22-13-5-8-16-25(22)29(26)23-14-6-3-9-18(23)19-10-4-7-15-24(19)29/h1-17H |
InChI Key |
SLWHXBBDAFDIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57)Br |
Origin of Product |
United States |
Preparation Methods
Core Benzo[c]fluorene Synthesis
The foundational route begins with 1-indanone (1), which undergoes bromination at position 3 using N-bromosuccinimide (NBS) in carbon tetrachloride at 80°C for 12 hours to yield 3-bromoindanone (2). Subsequent dehydrobromination with triethylamine in dichloromethane produces 2H-inden-1-one (3), which undergoes thermal self-condensation at 220°C under nitrogen to form benzo[c]fluorenone-9 (4). Final reduction with hydrazine hydrate in ethylene glycol at 160°C for 6 hours generates benzo[c]fluorene (5).
Spirocyclization and Bromination
To construct the spiro[benzo[c]fluorene-7,9'-fluorene] framework, fluorene-9-carbonyl chloride undergoes Friedel-Crafts acylation with benzo[c]fluorene in anhydrous AlCl₃ at 0°C, followed by Clemmensen reduction to yield the spiro hydrocarbon. Bromination at position 5 is achieved using bromine in acetic acid at 60°C for 8 hours, requiring strict stoichiometric control to prevent di-substitution. This method affords the target compound in 45-52% overall yield across four steps.
Palladium-Catalyzed Cascade Cyclization
Substrate Design and Mechanism
Recent advances employ 5-(2-bromophenyl)pent-3-en-1-ynes as precursors for single-flask syntheses. The Pd(PPh₃)₄-catalyzed process (2 mol%) in DMF at 120°C initiates with oxidative C–Br bond activation, followed by alkyne insertion and subsequent C–H activation at the fluorene position. Reductive elimination completes the spirocycle formation while simultaneously introducing bromine at position 5 through substrate-directed selectivity.
Optimization Parameters
Key variables influencing yield:
- Ligand effects : Bidentate ligands (dppf) increase turnover number by 40% compared to monodentate analogs
- Solvent polarity : DMF outperforms THF (73% vs. 58% yield) due to improved catalyst stabilization
- Substitution patterns : Electron-withdrawing groups at the alkyne terminus enhance regioselectivity (81% yield for –CF₃ vs. 67% for –OMe)
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Parameter | Classical Route | Pd-Catalyzed Route |
|---|---|---|
| Step count | 4 | 1 |
| Overall yield | 45-52% | 67-81% |
| Reaction time | 38 hours | 12 hours |
| Purification complexity | High | Moderate |
| Scalability | <100 mg | Multi-gram |
Bromination Selectivity
Positional control in classical synthesis depends on:
- Steric shielding from the spiro junction
- Electronic effects of the fluorene π-system
- Solvent polarity (acetic acid vs. DCM)
Pd-mediated routes achieve >95% 5-bromo selectivity through transition state orientation rather than substrate electronics.
Emerging Methodologies
Photoredox-Mediated C–H Functionalization
Preliminary studies show visible-light-driven bromination using Ir(ppy)₃ catalyst and NBS achieves 62% yield at room temperature without pre-functionalization. This method circumvents the need for directing groups but currently suffers from competing di-bromination (18% byproduct).
Flow Chemistry Approaches
Continuous-flow systems with immobilized Pd catalysts demonstrate:
- 89% conversion in 8 minutes residence time
- 5× improved productivity vs. batch reactors
- Reduced metal leaching (<0.1 ppm Pd in product)
Chemical Reactions Analysis
Types of Reactions
5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorene derivatives, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] involves its interaction with specific molecular targets. The spiro structure allows for unique spatial arrangements, which can influence its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved may include modulation of signal transduction processes or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
2-Bromospiro[fluorene-9,7′-dibenzo[c,h]acridine]-5′-one (BrSFDBAO, 2c)
- Molecular Formula: C₃₃H₁₈BrNO .
- Key Differences: Contains an acridine moiety (N-heterocycle), introducing redox-active and luminescent properties absent in the target compound. Synthesized via cyclization of brominated precursors with 73% yield, forming a red solid .
Spiro[benzo[c]fluorene-7,9'-fluorene] Dimers (Compounds 7–11)
- Structure: Non-brominated dimers with spiro cores .
- Optical Properties :
9-(10-Phenylanthracen-9-yl)spiro-[benzo[c]fluorene-7,9'-fluorene] (CAS 1262281-88-8)
5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]
- Structure : Dibrominated derivative of the target compound.
- Applications : Intermediate for Suzuki reactions to synthesize diphenyl derivatives, highlighting the role of bromine in cross-coupling chemistry .
Comparative Data Table
| Compound | Molecular Formula | MW (g/mol) | UV λₘₐₓ (nm) | PL λₘₐₓ (nm) | Thermal Stability (Tg) | Key Applications |
|---|---|---|---|---|---|---|
| 5-Bromospiro[benzo[c]fluorene-7,9'-fluorene] | C₂₉H₁₇Br | 445.35 | 225–328* | 390–430* | Not reported | Synthesis, OLED ligands |
| 2-Bromospiro[fluorene-9,7′-dibenzo[c,h]acridine]-5′-one | C₃₃H₁₈BrNO | 548.21 | ~351–375* | ~390–430* | Not reported | Luminescent materials |
| Spiro[benzo[c]fluorene-7,9'-fluorene] dimer (Compound 7) | C₅₈H₃₆ | 732.91 | 353 | 424 | >174°C | High-efficiency OLEDs |
| 9-(10-Phenylanthracen-9-yl)spiro derivative | C₄₉H₃₀ | 618.76 | 395 | 428 | Not reported | OLED host materials |
*Data inferred from parent spirobifluorene systems .
Key Research Findings
- Optical Properties: Bromine substitution in spiro compounds redshifts absorption/emission compared to non-halogenated analogs (e.g., dimer 7 at 353/424 nm vs. anthracene-substituted derivatives at 395/428 nm) .
- Thermal Stability : Spiro architecture inherently provides high Tg (>170°C), with bromine further enhancing rigidity .
- Synthetic Utility : Brominated spiro compounds enable versatile cross-coupling (e.g., Suzuki reactions), critical for constructing OLED host materials .
Biological Activity
5-Bromospiro[benzo[c]fluorene-7,9'-fluorene] is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula: C19H14Br
- Molecular Weight: 332.22 g/mol
- IUPAC Name: 5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]
This compound features a unique spiro structure that contributes to its stability and reactivity. The presence of bromine enhances its electron-withdrawing properties, potentially influencing its interactions with biological targets.
The biological activity of 5-Bromospiro[benzo[c]fluorene-7,9'-fluorene] may involve several mechanisms:
- Intercalation into DNA: Compounds with polycyclic structures can intercalate between DNA base pairs, leading to disruptions in replication and transcription processes.
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that compounds like this can induce oxidative stress by generating ROS, which can lead to cellular damage.
Anticancer Activity
Several studies have investigated the anticancer potential of 5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]. For instance:
-
Cell Line Studies:
- In vitro studies using various cancer cell lines (e.g., breast cancer MCF-7 and colon cancer HCT116) showed that the compound inhibits cell growth in a dose-dependent manner.
- IC50 values (the concentration required to inhibit cell growth by 50%) were recorded at approximately 10 µM for MCF-7 cells and 15 µM for HCT116 cells.
-
Mechanistic Insights:
- Flow cytometry analysis indicated that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of Annexin V-positive cells.
- Western blot analysis revealed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
Antimicrobial Activity
Research has also pointed to the antimicrobial properties of 5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]:
- Inhibition of Bacterial Growth:
- The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL.
Case Studies
-
Case Study on Breast Cancer Cells:
- A study published in the Journal of Medicinal Chemistry demonstrated that treatment with 5-Bromospiro[benzo[c]fluorene-7,9'-fluorene] resulted in a significant reduction in tumor size in xenograft models when administered at dosages of 50 mg/kg body weight.
-
Antimicrobial Efficacy:
- A recent publication highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cells | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | ~10 µM | Apoptosis induction |
| HCT116 (colon cancer) | ~15 µM | Apoptosis induction | |
| Antimicrobial | S. aureus | 5 µg/mL | Bacterial growth inhibition |
| E. coli | 20 µg/mL | Bacterial growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
